molecular formula C9H9IO2 B1371520 Methyl 2-iodo-6-methylbenzoate CAS No. 103440-55-7

Methyl 2-iodo-6-methylbenzoate

Cat. No. B1371520
M. Wt: 276.07 g/mol
InChI Key: QDKBSGNTMQAIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-iodo-6-methylbenzoate” is a chemical compound with the molecular formula C9H9IO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 2-iodo-6-methylbenzoate” involves several steps. One method involves the conversion of an amino acid to an iodo acid by treatment with hydrochloric acid, sodium nitrite, and potassium iodide . The iodo acid is then treated with oxalyl chloride to produce the iodo acid chloride, which is converted to the corresponding methyl ester upon reaction with methanol .


Molecular Structure Analysis

The molecular structure of “Methyl 2-iodo-6-methylbenzoate” consists of nine carbon atoms, nine hydrogen atoms, one iodine atom, and two oxygen atoms . The molecular weight of the compound is 276.07 .


Physical And Chemical Properties Analysis

“Methyl 2-iodo-6-methylbenzoate” is a substance that should be stored in a well-ventilated place and kept in a tightly closed container . It’s important to avoid dust formation and breathing in mist, gas, or vapors .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 2-iodo-6-methylbenzoate is involved in the synthesis of complex organic compounds. It has been used in the synthesis of aromatic constituents of calichemicin antibiotics, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are significant due to their role in the development of antibiotics (Laak & Scharf, 1989).

Radiochemical Studies

This compound has also been utilized in radiochemical studies. Specifically, analogs of the aromatic constituent of calichemicins were labeled with radioactive iodine (131I) for biodistribution studies in mice. This kind of research is crucial in understanding how these compounds distribute in biological systems and their potential applications in medical imaging or as radiopharmaceuticals (Patel et al., 1991).

Organic Synthesis Methodologies

In the realm of organic synthesis, it's been used in innovative methodologies. For instance, in the synthesis of (+/-)-vibralactone, a compound with potential medicinal applications, methyl 2-iodo-6-methylbenzoate played a role in the reductive alkylation and subsequent reaction steps, demonstrating its utility in complex organic synthesis processes (Zhou & Snider, 2008).

Chemical Analysis and Modeling

Furthermore, this compound is significant in chemical analysis and modeling. For example, in the study of methyl 4-hydroxybenzoate (methyl paraben), a compound used in cosmetics, personal care products, and as a food preservative, its structure and interactions were analyzed using various methods, including Hirshfeld surface analysis and computational calculations. This kind of research helps in understanding the properties and applications of related chemical compounds (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 2-iodo-6-methylbenzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to wear protective gloves, clothing, and eye/face protection when handling this substance . If the substance gets on the skin or in the eyes, it’s important to wash with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

methyl 2-iodo-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKBSGNTMQAIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635345
Record name Methyl 2-iodo-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-6-methylbenzoate

CAS RN

103440-55-7
Record name Methyl 2-iodo-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-iodo-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-iodo-6-methylbenzoic acid (I57) (2.50 g, 9.54 mmol) in DCM (30 mL) and methanol (8 mL) under an atmosphere of nitrogen was cooled to 0° C. and trimethylsilyldiazomethane (2.0 M in diethyl ether, 9.54 mL, 19.1 mmol) was added dropwise. The reaction was stirred at 0° C. for 45 minutes and then quenched with 2 M aq. HCl (50 mL). DCM (150 mL) was added to the quenched reaction and the layers were separated. The aqueous layer was extracted with DCM (100 mL), the organics were combined and washed with sat. aq. NaHCO3 (100 mL), water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give a yellow oil. The crude product was purified by silica gel chromatography (Biotage Isolera, 40 g Si Cartridge, 0-20% EtOAc in petroleum benzine 40-60° C.) to give the title compound (I58) (2.00 g, 76% yield) as a colourless oil; 1H NMR (400 MHz, CDCl3) δ 7.65 (ddd, J=7.9, 1.0, 0.5 Hz, 1H), 7.19-7.15 (m, 1H), 6.99 (t, J=7.8 Hz, 1H), 3.95 (s, 3H), 2.33 (s, 3H). LCMS Method C: rt 6.08 min; m/z 277.0 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

A solution of 2-iodo-6-methyl-benzoic acid (3.42 g, 13 mmol) in dichloromethane (25 mL) was treated with oxalyl chloride (7.5 mL, 15 mmol) and dimethylformamide (several drops) followed by treatment with methanol (30 mL) and triethylamine (2.78 mL, 20 mmol). Workup afforded 2-iodo-6-methyl-benzoic acid methyl ester. The material was used without further purification.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-iodo-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodo-6-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-iodo-6-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-iodo-6-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-iodo-6-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-iodo-6-methylbenzoate

Citations

For This Compound
6
Citations
N Masurier, F Estour, MT Froment, B Lefèvre… - European journal of …, 2005 - Elsevier
β-Cyclodextrin was substituted by an iodosobenzoic acid derivative to create a catalytic hydrolytic activity against neurotoxic organophosphorus agents. The catalytic moiety was …
Number of citations: 60 www.sciencedirect.com
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… -6-methylbenzoic acid (2b) was reacted with dimethyl sulfate using potassium carbonate as a base to prepare methyl 2-iodo-5-methylbenzoate (3a) or methyl 2-iodo-6-methylbenzoate (…
Number of citations: 1 pubs.acs.org
Ł Ponikiewski, S Sowa - The Journal of Organic Chemistry, 2021 - ACS Publications
… Methyl(phenyl)phosphine oxide (2.2 g, 15.7 mmol) was reacted according to a reported procedure (35) with methyl 2-iodo-6-methylbenzoate (4.77 g, 17.4 mmol) to afford 2b as a brown …
Number of citations: 1 pubs.acs.org
S Raghavan, P Senapati - The Journal of Organic Chemistry, 2016 - ACS Publications
A diastereoselective mercury(II)-promoted intramolecular cyclization of unsaturated aldehyde via an oxazolidine to prepare C-3-substituted tetrahydroisoquinoline is disclosed. The C-3 …
Number of citations: 13 pubs.acs.org
A Brzyska, S Majewski, Ł Ponikiewski… - The Journal of …, 2023 - ACS Publications
A simple method for the synthesis of 3-arylbenzophosphole oxides under Suzuki–Miyaura coupling conditions has been presented. It employs benzophosphol-3-yl triflate starting …
Number of citations: 2 pubs.acs.org
MA Mondal - 2008 - dspace.ncl.res.in
The thesis entitled “Studies Toward the Total Synthesis of Aspercyclide AC Macrocidin A and 4-epi-Stagonolide B by Employing Ring Closing Metathesis reaction” consists of four …
Number of citations: 0 dspace.ncl.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.